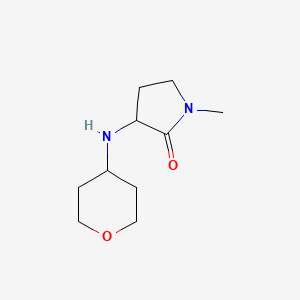

1-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. Attached to this ring is a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom. The tetrahydropyran ring is substituted with an amino group that is further substituted with a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone and tetrahydropyran rings would give the molecule a certain degree of rigidity. The electron-donating properties of the amino and methyl groups could also influence the molecule’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and amino groups could affect its solubility in different solvents .Applications De Recherche Scientifique

Pharmacophore Exploration: The sp³-hybridization of pyrrolidine allows efficient exploration of the pharmacophore space. The non-planarity of the ring (referred to as “pseudorotation”) contributes to increased three-dimensional coverage, enhancing drug design possibilities .

Stereochemistry and Biological Activity: The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .

Selective Androgen Receptor Modulators (SARMs)

Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives, including those related to our compound, as SARMs. These compounds were designed to selectively modulate androgen receptors, potentially impacting muscle growth, bone density, and other androgen-related functions .

Other Applications

While research on this specific compound is still evolving, pyrrolidine derivatives have been investigated in various contexts, including:

Carbonic Anhydrase Inhibition: Related pyrrolidine structures have been studied as carbonic anhydrase inhibitors, which play a role in treating conditions like glaucoma and epilepsy .

Triazolylpropanamides: The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves similar starting materials and may offer insights into the broader chemical space of pyrrolidine-based compounds .

Mécanisme D'action

Target of Action

The compound belongs to the class of organic compounds known as valine and derivatives . These compounds are known to interact with various biological targets, including enzymes, receptors, and transport proteins.

Mode of Action

It’s known that the compound’s r-methyl group can increase the mobility in the loop connecting helices of certain proteins . This suggests that the compound may interact with its targets by inducing conformational changes, which could alter the function of the target proteins.

Biochemical Pathways

Compounds with similar structures have been found to modulate various biochemical pathways, including those involved in signal transduction, protein synthesis, and metabolic processes .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and solubility, suggest that it may have favorable bioavailability .

Result of Action

Based on its structural similarity to other biologically active compounds, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes .

Safety and Hazards

Orientations Futures

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

Propriétés

IUPAC Name |

1-methyl-3-(oxan-4-ylamino)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-12-5-2-9(10(12)13)11-8-3-6-14-7-4-8/h8-9,11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXSSGHDCGJHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)NC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)

![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)

![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)

![N-cyclopentyl-1-((3-methoxybenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2466914.png)